![molecular formula C18H17F6N3O2 B8066391 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is an intriguing compound known for its complex structure and diverse applications in various scientific fields. This compound features multiple functional groups and a cyclobutane ring, contributing to its unique reactivity and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione often involves multi-step synthesis starting from readily available precursors. Typically, the synthesis begins with the preparation of the cyclobutane ring, followed by the sequential introduction of the amino and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing each synthetic step for scalability and cost-effectiveness. Industrial methods could employ high-throughput synthesis techniques, continuous flow reactions, or catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: : The presence of amino groups allows for oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.
Reduction: : The compound can be reduced to modify its amino or carbonyl groups.
Substitution: : Due to the presence of reactive sites, it can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents under conditions of heat or light.
Major Products
The major products formed from these reactions can vary but may include substituted derivatives or oxidation/reduction products that maintain the core cyclobutane structure.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the trifluoromethyl group can enhance the compound's potency against breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Compounds with similar structural motifs have shown effectiveness against resistant bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .
Organocatalytic Reactions
The compound has been explored as an organocatalyst in asymmetric synthesis. Its chiral amino group allows for enantioselective reactions, which are crucial in synthesizing pharmaceuticals with specific stereochemistry. For example, it has been utilized in the catalytic asymmetric synthesis of amines from aldehydes and amines, showcasing high yields and selectivity .
Case Study: Asymmetric Synthesis of Amines
A notable case study involved using this compound as a catalyst for the enantioselective synthesis of chiral amines from prochiral substrates. The reaction conditions were optimized to achieve up to 98% ee (enantiomeric excess), demonstrating the compound's effectiveness as an organocatalyst .
Mechanism of Action
The mechanism by which 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione exerts its effects largely depends on its interaction with specific molecular targets. These might include binding to enzymes or receptors, disrupting biological pathways, or participating in chemical reactions that alter cellular function.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is unique due to its cyclobutane core, trifluoromethyl groups, and specific stereochemistry. These features contribute to its distinctive reactivity and functional potential.
Similar Compounds
Similar compounds include those with cyclobutane rings or trifluoromethyl groups, such as trifluoromethyl-substituted cyclobutanes, which may share some reactivity patterns but differ in their exact applications and properties.
Conclusion
This compound stands out as a versatile compound with broad applications in various scientific fields. Its complex structure and diverse reactivity make it a valuable subject of study and a useful tool in chemical, biological, medicinal, and industrial research.
Biological Activity
The compound 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclobutene core substituted with an aminocyclohexyl group and a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications.
- Molecular Formula : C18H18ClF6N3O2
- Molecular Weight : 457.80 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
Biological Activity Overview
Research indicates that compounds featuring trifluoromethyl groups exhibit significant antimicrobial and anticancer activities. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that derivatives containing the trifluoromethyl group can act as potent growth inhibitors against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The presence of hydrophobic substituents on the phenyl ring has been correlated with increased antimicrobial potency .
Case Studies and Research Findings
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by interacting with cellular targets such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways.
Properties
IUPAC Name |
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYSRSURUQNNG-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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